m-Phenetidine antimonyl tartrate
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Overview
Description
m-Phenetidine antimonyl tartrate: is a chemical compound that combines m-Phenetidine and antimonyl tartrate m-Phenetidine is an organic compound with the formula C8H11NO, while antimonyl tartrate is a coordination complex of antimony
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of m-Phenetidine antimonyl tartrate involves the reaction of m-Phenetidine with antimonyl tartrate. The synthesis typically requires controlled conditions, including specific temperatures and pH levels. For instance, antimony trichloride can be reacted with tartaric acid in deionized water at a temperature range of 90-120°C to form antimonyl tartrate . This intermediate can then be reacted with m-Phenetidine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: m-Phenetidine antimonyl tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: Reduction reactions can convert antimony(V) to antimony(III) within the compound.
Substitution: The phenetidine moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(III) derivatives.
Scientific Research Applications
Chemistry: m-Phenetidine antimonyl tartrate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and interactions with biomolecules. It is used in experiments to understand the behavior of antimony compounds in biological systems.
Medicine: Antimony compounds, including antimonyl tartrate, have been used historically to treat diseases such as leishmaniasis and schistosomiasis .
Industry: In the industrial sector, this compound is used in the production of flame retardants, catalysts, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of m-Phenetidine antimonyl tartrate involves its interaction with molecular targets and pathways within cells. Antimony compounds are known to interfere with cellular metabolism and enzyme activity. The compound can bind to proteins and other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Antimony potassium tartrate: Known for its use in treating parasitic infections.
Sodium stibogluconate: Another antimony-based compound used in medicine.
Meglumine antimoniate: Used in the treatment of leishmaniasis.
Uniqueness: m-Phenetidine antimonyl tartrate is unique due to the presence of the phenetidine moiety, which imparts distinct chemical and biological properties. This makes it different from other antimony compounds and potentially more versatile in various applications.
Properties
CAS No. |
63957-36-8 |
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Molecular Formula |
C24H28N2O14Sb2 |
Molecular Weight |
812.0 g/mol |
IUPAC Name |
antimony(3+);2,3-dioxidobutanedioate;3-ethoxyaniline;hydron |
InChI |
InChI=1S/2C8H11NO.2C4H4O6.2Sb/c2*1-2-10-8-5-3-4-7(9)6-8;2*5-1(3(7)8)2(6)4(9)10;;/h2*3-6H,2,9H2,1H3;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
InChI Key |
KYUZNWPJXLTXBC-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CCOC1=CC=CC(=C1)N.CCOC1=CC=CC(=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Origin of Product |
United States |
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